Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate
Description
Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate is a tert-butyl ester derivative featuring a phenoxyacetate backbone substituted with a methylaminomethyl group at the 3-position of the aromatic ring. The tert-butyl group enhances solubility in organic solvents and stabilizes the ester moiety during synthetic modifications, while the methylaminomethyl substituent introduces a basic nitrogen center, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-7-5-6-11(8-12)9-15-4/h5-8,15H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOWCKFYZKOCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Approaches
The tert-butyl ester group is typically introduced via acid-catalyzed esterification or transesterification. Patent WO2014203045A1 demonstrates the use of tert-butyl acetate in LiHMDS-mediated reactions at cryogenic temperatures (-78°C) to form tert-butyl esters. For tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate, a plausible route involves:
- Synthesis of 2-[3-(methylaminomethyl)phenoxy]acetic acid via nucleophilic substitution between 3-(methylaminomethyl)phenol and chloroacetic acid.
- Esterification with tert-butanol under Dean-Stark conditions using p-toluenesulfonic acid as a catalyst.
Reaction conditions from analogous systems suggest optimal yields (75–85%) at 80–100°C for 6–8 hours in toluene. Competing side reactions, such as tert-butyl group cleavage under acidic conditions, necessitate careful pH monitoring.
Alkylation of Phenolic Intermediates
CN103664612A highlights Michael addition and H-1,5 migration strategies for phenolic derivatives. Adapting this methodology:
- 3-(Methylaminomethyl)phenol undergoes O-alkylation with tert-butyl bromoacetate in polar aprotic solvents (e.g., DMF).
- Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity, achieving 70–80% yields at 60–80°C.
Critical parameters include:
- Solvent selection : DMF > DMSO > acetone (based on dielectric constant and boiling point)
- Base : K₂CO₃ (2.5 equiv) outperforms NaH due to milder conditions and reduced side reactions
- Reaction time : 12–24 hours for complete conversion
Protective Group Strategies for Amino-Methyl Functionality
Amine Protection-Deprotection Sequences
The methylaminomethyl group requires protection during esterification/alkylation to prevent undesired nucleophilic attack. Patent data recommends:
- Boc (tert-butoxycarbonyl) protection : Reacts with methylamine in THF using Boc anhydride (1.2 equiv) and DMAP (5 mol%)
- Deprotection : TFA/CH₂Cl₂ (1:1 v/v) at 0°C to room temperature
Comparative studies show Boc groups provide superior stability under esterification conditions (98% retention vs. 85% for Fmoc).
Reductive Amination Pathways
An alternative route employs reductive amination:
- Condense 3-formylphenoxy acetate tert-butyl ester with methylamine (2.0 equiv) in MeOH
- Reduce with NaBH₄ (1.5 equiv) at 0–5°C
Yields reach 65–72% with diastereomeric excess >90% when using micellar aqueous systems.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Data from WO2014203045A1 and CN103664612A reveal critical solvent dependencies:
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Esterification | Toluene | 80–100 | 78 ± 3 |
| Alkylation | DMF | 60–80 | 72 ± 4 |
| Reductive Amination | MeOH/H₂O (9:1) | 0–5 | 68 ± 2 |
Polar aprotic solvents enhance alkylation rates but require rigorous drying to prevent hydrolysis.
Catalytic Systems
Copper(II)/TEMPO systems, as described for tert-butyl dihydroxyhexanoate synthesis, could oxidize intermediates but are less effective for this target. Instead, Pd/C (5 wt%) in hydrogenation steps achieves >95% selectivity for amine reduction.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the methylaminomethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl phenoxyacetate derivatives allows for direct comparisons based on substituent effects, synthetic routes, and biological activities. Below is a detailed analysis of key analogs:
Functional Group Impact
- Methylaminomethyl vs. In contrast, bromine (in ) serves as a synthetic handle for cross-coupling reactions, while amino groups (in ) enable pH-dependent solubility or conjugation.
- Oxadiazole Derivatives :
Physicochemical Properties
- Solubility: The tert-butyl group confers lipophilicity, but polar substituents (e.g., oxadiazole in , hydroxyl in ) modulate solubility. The methylaminomethyl group may improve aqueous solubility at acidic pH due to protonation .
- Stability: Tert-butyl esters are hydrolytically stable under basic conditions but cleaved under acidic or enzymatic conditions.
Biological Activity
Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate (CAS No. 1979182-88-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a tert-butyl group attached to a phenoxyacetate moiety with a methylaminomethyl substituent on the aromatic ring. This structural configuration is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Anticancer Activity : Similar compounds have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of key signaling pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting neurotransmitter levels and other physiological functions .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, related compounds have shown varying degrees of bioavailability and metabolic stability, which are crucial for their therapeutic efficacy. Factors such as solubility, permeability, and metabolic pathways will significantly influence its pharmacokinetic behavior.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anticancer Properties
Research into benzoxazole derivatives has highlighted their anticancer effects. This compound may share this property due to structural similarities with known anticancer agents.
Case Studies
- Anticancer Efficacy : A study examining benzoxazole derivatives revealed that modifications in the side chains significantly influenced their cytotoxicity against cancer cell lines. The presence of a methylaminomethyl group may enhance interaction with cellular targets, leading to increased efficacy against tumors .
- Enzyme Inhibition : Investigations into enzyme inhibition mechanisms showed that similar compounds could effectively inhibit monoamine oxidases (MAO A and B), which are critical in regulating neurotransmitter levels. This suggests that this compound could modulate neurochemical pathways, offering potential therapeutic benefits in neurological disorders .
Research Findings Summary Table
| Property | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis; inhibits cell proliferation |
| Antimicrobial Activity | Effective against various bacterial strains |
| Enzyme Inhibition | Potential inhibitor of MAO A and B |
| Pharmacokinetics | Unexplored; influenced by solubility and metabolic stability |
Q & A
Q. What are the standard synthetic routes for Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Protection of the amine group in 3-(methylaminomethyl)phenol using tert-butyloxycarbonyl (Boc) or similar protecting agents under basic conditions (e.g., NaH in THF) .
- Step 2 : Esterification of the phenolic oxygen with tert-butyl bromoacetate in polar aprotic solvents (e.g., DMF) at 60–80°C, monitored via TLC or NMR for completion .
- Step 3 : Deprotection under acidic conditions (e.g., HCl in ethyl acetate) to yield the final compound . Optimization tips: Adjusting solvent polarity (e.g., THF vs. dichloromethane) and catalyst loading (e.g., NaH stoichiometry) can improve yields (typically 70–90%). Silica gel chromatography is critical for purity .
Q. How is the compound characterized, and which spectroscopic methods are most reliable?
- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~80 ppm for C) and methylaminomethyl moiety (δ ~2.8–3.2 ppm for H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 293.16 for [M+H]) .
- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1740 cm) and N-H (~3300 cm) confirm functional groups .
Q. What are the key stability considerations for handling and storage?
- Hydrolysis Sensitivity : The ester group is prone to hydrolysis in aqueous or strongly acidic/basic conditions. Store under inert atmosphere (N/Ar) at –20°C .
- Light Sensitivity : Protect from UV exposure to prevent degradation of the phenoxy moiety .
Advanced Research Questions
Q. How does the methylaminomethyl group influence the compound’s reactivity in nucleophilic substitutions?
The methylaminomethyl group acts as a weak nucleophile due to steric hindrance from the tert-butyl ester. In alkylation reactions, it preferentially reacts at the phenoxy oxygen rather than the amine, as shown in kinetic studies using H NMR monitoring . Computational modeling (DFT) suggests the amine’s electron-donating effect stabilizes transition states in SN2 mechanisms .
Q. What methodologies are used to study its biological interactions, particularly with enzymes?
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K) to targets like serotonin receptors, showing moderate inhibition (IC ~5–10 µM) .
- Molecular Docking : Simulations reveal hydrogen bonding between the methylaminomethyl group and Asp113 in the 5-HT receptor active site .
- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) in HEK293 cells indicates low toxicity (EC > 100 µM) .
Q. How do structural analogs compare in terms of reactivity and bioactivity?
Q. What computational tools are recommended for predicting its physicochemical properties?
- LogP Prediction : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP ~2.8) .
- pKa Calculation : SPARC predicts the amine group pKa ~9.2, influencing solubility in physiological buffers .
- ADMET Profiling : SwissADME evaluates bioavailability (%F = 65–70%) and blood-brain barrier penetration (low) .
Safety and Contradictory Data
Q. Are there discrepancies in toxicity data, and how should researchers address them?
- Reported Hazards : Safety sheets list skin/eye irritation (H315/H319) but lack carcinogenicity data (IARC/ACGIH: unclassified) .
- Mitigation : Conduct in-house acute toxicity assays (e.g., zebrafish models) and use PPE (nitrile gloves, P95 respirators) during handling .
Q. Why are some physicochemical properties (e.g., decomposition temperature) unavailable?
Limited commercial characterization (e.g., Key Organics SDS states "no data available") . Researchers should perform DSC/TGA analysis to fill gaps .
Methodological Best Practices
Q. How to resolve low yields in large-scale synthesis?
Q. What strategies enhance reproducibility in biological assays?
- Strict Solvent Control : Use anhydrous DMSO for stock solutions to prevent ester hydrolysis .
- Positive Controls : Compare to fluoxetine in serotonin uptake assays to validate readouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
